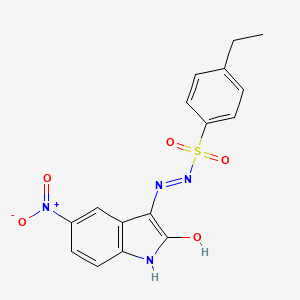
4-ethyl-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide
Übersicht
Beschreibung
4-ethyl-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ENB, and it has been studied extensively for its biological and chemical properties. ENB has been found to have a wide range of applications, including its use in the synthesis of other compounds, as well as in the treatment of various diseases.
Wirkmechanismus
ENB exhibits its biological activity through a variety of mechanisms. In cancer cells, ENB has been found to induce apoptosis through the activation of caspases, which are enzymes that play a critical role in programmed cell death. ENB has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
ENB has been found to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, ENB has been found to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In bacteria and fungi, ENB disrupts the cell membrane, leading to cell death. The specific effects of ENB on different biological systems are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
ENB has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it exhibits potent biological activity, making it a valuable tool for studying various biological systems. However, ENB also has limitations, including its potential toxicity and its limited solubility in aqueous solutions. These limitations must be taken into account when designing experiments using ENB.
Zukünftige Richtungen
There are several potential future directions for research on ENB. One area of interest is the development of new anti-cancer drugs based on ENB. Additionally, further studies are needed to fully understand the mechanism of action of ENB in different biological systems. Other potential applications for ENB include its use in the development of new antibiotics and the synthesis of new dyes and pigments. As research on ENB continues, it is likely that new applications for this compound will be discovered.
Wissenschaftliche Forschungsanwendungen
ENB has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-cancer activity, with studies showing that it can induce apoptosis in cancer cells. ENB has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, ENB has been studied for its potential use in the synthesis of other compounds, including dyes and pigments.
Eigenschaften
IUPAC Name |
4-ethyl-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5S/c1-2-10-3-6-12(7-4-10)26(24,25)19-18-15-13-9-11(20(22)23)5-8-14(13)17-16(15)21/h3-9,17,21H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJZKVASKSTUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[1-(4-chlorophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3887271.png)
![N'-[1-(4-chlorophenyl)ethylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3887278.png)
![3-(4-ethoxyphenyl)-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887283.png)

![N-(3-cyano-4,5-diphenyl-2-furyl)-2-{[(4-methoxybenzylidene)amino]oxy}acetamide](/img/structure/B3887298.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3887305.png)
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B3887313.png)


![3-[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]-5-(2-fluorophenyl)-1,2,4-triazine](/img/structure/B3887346.png)

